

Technical Guide: Physicochemical Properties of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Cat. No.: B1407159

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide is a chiral, N-protected amino acid derivative. The presence of a terminal double bond and a dimethylamide moiety makes it a potentially valuable building block in medicinal chemistry for the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective reactions at other parts of the molecule and can be readily removed under acidic conditions. This guide provides a summary of its known physicochemical properties, detailed hypothetical experimental protocols for its synthesis and purification, and visualizations of relevant chemical and biological pathways.

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Property	Value	Source
IUPAC Name	(+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate	[1]
CAS Number	1379812-35-7	[1]
Molecular Formula	C14H26N2O3	[1]
Molecular Weight	270.37 g/mol	[1]
Appearance	Liquid	[1]
Purity	97%+	[1]
Solubility	Soluble in diethyl ether, CH2Cl2	[1]
Melting Point	Not determined	[1]
Boiling Point	Not determined	[1]
Predicted pKa	15.25 ± 0.70 (most basic)	
Predicted Density	0.98 ± 0.1 g/cm ³	
Predicted Refractive Index	1.47 ± 0.03	

Disclaimer: Predicted values are generated using computational models and should be confirmed by experimental data.

Experimental Protocols

As no specific literature detailing the synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide was found, the following represents a plausible multi-step synthesis based on established organic chemistry principles.

Step 1: Synthesis of the Precursor, (+/-)-3-amino-hept-6-enoic acid

A potential route to the amino acid precursor could involve a Michael addition of an amine equivalent to a suitable α,β -unsaturated ester followed by functional group manipulations.

Step 2: N-Boc Protection of (+/-)-3-amino-hept-6-enoic acid

This protocol is adapted from general procedures for the N-Boc protection of amino acids.

Materials:

- (+/-)-3-amino-hept-6-enoic acid
- Di-tert-butyl dicarbonate (Boc_2O)
- Sodium hydroxide (NaOH)
- Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl)

Procedure:

- Dissolve (+/-)-3-amino-hept-6-enoic acid in a 1:1 mixture of dioxane and 1M aqueous NaOH .
- Cool the solution to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring.
- Allow the reaction to warm to room temperature and stir overnight.
- Remove the dioxane under reduced pressure.

- Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
- Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
- Extract the product with ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-(+/-)-3-amino-hept-6-enoic acid.

Step 3: Amide Coupling with Dimethylamine

This protocol utilizes HATU, a common and efficient peptide coupling reagent.^{[2][3][4]}

Materials:

- N-Boc-(+/-)-3-amino-hept-6-enoic acid
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylamine (2M solution in THF)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid (1 equivalent) in anhydrous DMF.
- Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

- Cool the reaction mixture to 0 °C and slowly add dimethylamine solution (1.2 equivalents).
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (3x), water, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification by Column Chromatography

Materials:

- Crude N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide
- Silica gel
- Hexanes
- Ethyl acetate

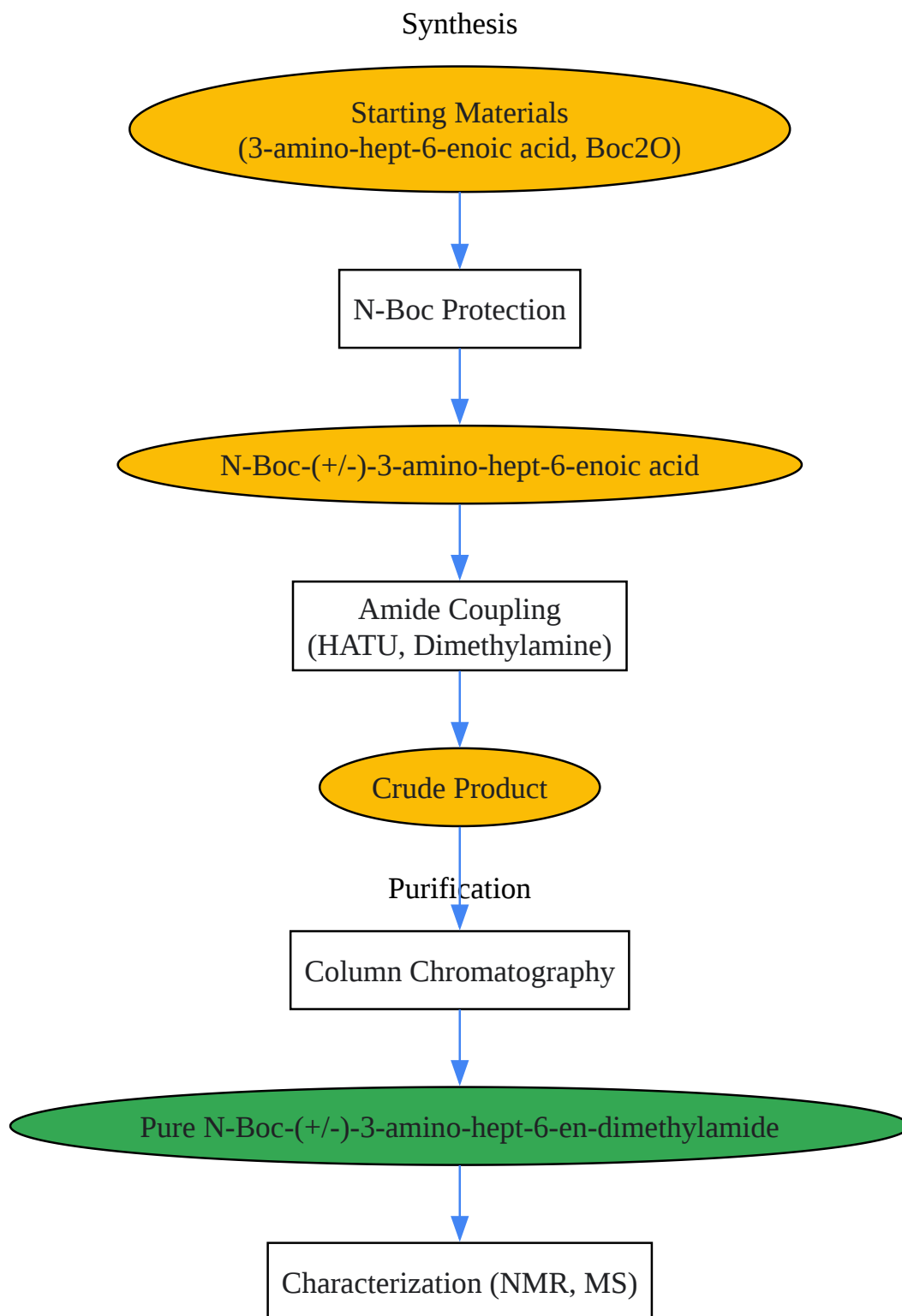
Procedure:

- Prepare a silica gel column packed in a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with a gradient of ethyl acetate in hexanes.
- Collect fractions and analyze by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.



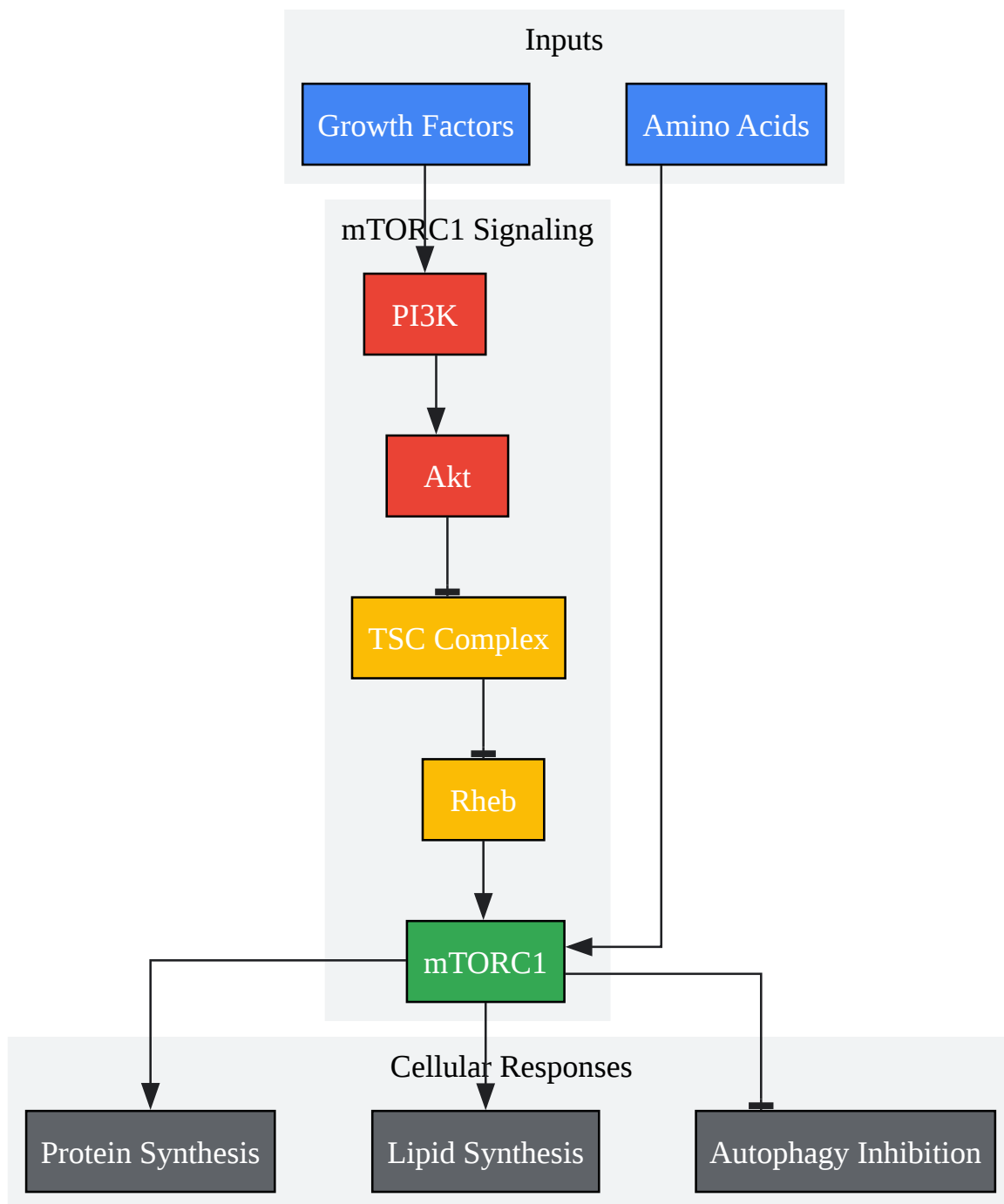
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification.

Representative Signaling Pathway: mTOR Pathway

No specific biological activity for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide has been reported. However, as an amino acid derivative, it could potentially interact with pathways that sense amino acid levels. The mTOR (mammalian target of rapamycin) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and metabolism in response to nutrient availability, including amino acids.^{[5][6]} The following diagram provides a simplified overview of the mTOR signaling pathway.

Disclaimer: This is a representative pathway and there is no direct evidence to suggest that N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide interacts with it.



[Click to download full resolution via product page](#)

Caption: Simplified mTOR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. squarix.de [squarix.de]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid metabolism and signalling pathways: potential targets in the control of infection and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1407159#physicochemical-properties-of-n-boc-3-amino-hept-6-endimethylamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com